Isopropyl pyrazinecarboxylate
Description
Properties
CAS No. |
93778-21-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
propan-2-yl pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-5-9-3-4-10-7/h3-6H,1-2H3 |
InChI Key |
UQIVGDUWRUPYRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
The most common method for synthesizing isopropyl pyrazinecarboxylate involves the following steps:
- Reagents : Pyrazine-2-carboxylic acid, isopropyl alcohol, and a catalyst such as sulfuric acid.
- Procedure :
- Combine pyrazine-2-carboxylic acid (e.g., 12.4 g) and isopropyl alcohol (e.g., 60 g) in a flask.
- Add sulfuric acid (e.g., 2 g) as a catalyst.
- Heat the mixture under reflux for approximately five hours while stirring continuously.
- Gradually distill off the isopropyl alcohol while maintaining the reaction conditions for an additional five hours.
- After cooling to room temperature, add an aqueous solution of sodium bicarbonate to neutralize excess acid.
- Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent and distill to obtain pure this compound.
Azeotropic Distillation
This method enhances yield by removing water formed during the reaction:
- Reagents : Same as above.
- Procedure :
- Mix pyrazine-2-carboxylic acid with isopropyl alcohol in a round-bottom flask.
- Introduce a drying agent or use azeotropic distillation to remove water produced during the reaction.
- Continue heating until no further water is produced, indicating completion of the reaction.
Ion-Exchange Resin Catalysis
Using ion-exchange resins can be an alternative catalytic method:
- Reagents : Pyrazine-2-carboxylic acid, isopropyl alcohol, and an ion-exchange resin (e.g., polystyrene-sulfonic acid).
- Procedure :
- Combine reactants in a flask with the resin as a catalyst.
- Heat under reflux while stirring for several hours.
- Follow similar work-up procedures as described above to isolate the product.
| Method | Yield (%) | Time Required | Catalyst Used |
|---|---|---|---|
| Traditional Esterification | High | ~10 hours | Sulfuric Acid |
| Azeotropic Distillation | Very High | ~8 hours | None (drying agent optional) |
| Ion-Exchange Resin Catalysis | Moderate | ~6 hours | Ion-exchange resin |
This compound serves as an intermediate in synthesizing more complex organic compounds, particularly in medicinal chemistry where derivatives of pyrazine are known for their biological activity. The compound's properties make it suitable for various applications in pharmaceuticals, agrochemicals, and flavoring agents.
The preparation of this compound can be effectively achieved through several methods, each with its advantages regarding yield and reaction time. The choice of method may depend on available resources and desired purity levels of the final product.
Chemical Reactions Analysis
Isopropyl pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid.
Reduction: Reduction reactions can convert it to pyrazinecarboxylate esters with different alkyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
Isopropyl pyrazinecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between isopropyl pyrazinecarboxylate and related pyrazine derivatives:
Key Findings :
Structural and Functional Diversity :
- Ester vs. Amide Groups : this compound (ester) and 3-isopropylpyrazine-2-carboxamide (amide) differ in their functional groups. The ester group in this compound may enhance solubility in organic solvents, whereas the amide group in its analog could improve hydrogen-bonding capacity, influencing biological activity .
- Substituent Effects : tert-Butyl derivatives (e.g., ) exhibit higher molecular weights and melting points compared to methyl or isopropyl analogs, likely due to increased steric bulk and crystallinity. These properties make tert-butyl derivatives suitable for high-purity standards in pesticide testing.
Reactivity and Synthetic Utility: Methyl pyrazinecarboxylate () is pivotal in alkylpyrazine synthesis due to its reactivity with alkyllithium reagents. In contrast, bulkier esters (e.g., isopropyl or tert-butyl) may hinder such reactions, limiting their utility in specific syntheses. Chloro- and amino-substituted derivatives (e.g., ) demonstrate enhanced electronic complexity, enabling applications in targeted drug design.
Commercial Availability and Purity :
- tert-Butyl pyrazinecarboxylates are commercially available at >90% purity for pesticide testing, reflecting their industrial relevance . Isopropyl derivatives, however, are less documented in the provided evidence, suggesting niche or exploratory use.
Biological Activity
Isopropyl pyrazinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative of pyrazinecarboxylic acid, characterized by its pyrazine ring and isopropyl group. The general structure can be represented as follows:
This compound exhibits properties typical of pyrazine derivatives, which are known for their diverse biological activities.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Antimicrobial Activity : Analogous compounds have shown promise in inhibiting the growth of various pathogens, including Mycobacterium tuberculosis (Mtb). The mechanism often involves disruption of key metabolic pathways within the bacteria, particularly through inhibition of enzymes crucial for coenzyme A biosynthesis .
- Cytotoxic Effects : Some studies suggest that certain pyrazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This cytotoxicity is often linked to their ability to generate reactive oxygen species (ROS) and alter mitochondrial function.
- Anti-inflammatory Properties : Pyrazine derivatives have been noted for their potential to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or pathways such as NF-kB .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has shown that:
- Alkyl Substituents : Variations in the alkyl group attached to the carboxylate can significantly affect antimicrobial potency. For instance, longer or branched alkyl chains may enhance lipophilicity, improving membrane penetration and bioavailability .
- Positioning of Functional Groups : The position of substituents on the pyrazine ring can also impact activity. For example, modifications at the 3-, 5-, or 6-positions have been explored to optimize binding affinity to target enzymes .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazinecarboxylic acid analogs, including this compound, against Mtb. Results indicated that specific structural modifications led to enhanced antimycobacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.7 mM to 2.2 mM depending on the compound structure .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against human cancer cell lines. The compound was shown to induce apoptosis through ROS generation and mitochondrial dysfunction, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Summary of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Antimicrobial | Inhibition of Mtb growth | MIC values between 0.7 mM - 2.2 mM |
| Cytotoxic | Induction of apoptosis in cancer cells | Significant IC50 values |
| Anti-inflammatory | Modulation of inflammatory cytokines | Potential inhibition pathways identified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
